molecular formula C9H8N2O3 B1384789 Methyl 3-hydroxy-1H-indazole-5-carboxylate CAS No. 1082041-20-0

Methyl 3-hydroxy-1H-indazole-5-carboxylate

Cat. No. B1384789
M. Wt: 192.17 g/mol
InChI Key: MZGHHXKIAMNUHR-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-1H-indazole-5-carboxylate (MHI-5C) is a synthetic compound with a variety of applications in scientific research. It has been used as a substrate in enzymatic reactions, as a probe for the study of enzyme-substrate interactions, and as a tool for the study of enzyme-inhibitor interactions. MHI-5C has also been used to study the effect of pH on enzyme activity and for the determination of the kinetic parameters of enzymes.

Scientific Research Applications

Analytical Methodologies in Toxicology

Methyl 3-hydroxy-1H-indazole-5-carboxylate, under the context of synthetic cannabinoids like 5F-ADB, has been a subject of interest in forensic and toxicological studies. Kusano et al. (2018) presented a case involving fatal intoxication where analytical methodologies like LC/MS/MS and LC/Q-TOFMS were pivotal in detecting and quantifying the substance and its metabolites. This study underscores the substance's utility in understanding the metabolic pathways and degradation products in toxicological analyses (Kusano et al., 2018).

Clinical Toxicity and Surveillance

Hill et al. (2018) described a toxicovigilance system for novel psychoactive substances (NPS), including synthetic cannabinoid receptor agonists (SCRA) where molecules related to Methyl 3-hydroxy-1H-indazole-5-carboxylate are significant. The study synthesized commercially unavailable SCRA and analyzed patient samples, providing insights into the clinical toxicity and prevalence of these compounds. This research is critical for clinicians and regulators in understanding and managing the health impacts of these substances (Hill et al., 2018).

Pharmacological and Neurological Studies

In the realm of pharmacology and neuroscience, substances like Methyl 3-hydroxy-1H-indazole-5-carboxylate are used to study receptor interactions and neurological pathways. Rompré et al. (1995) investigated granisetron, a molecule structurally similar to Methyl 3-hydroxy-1H-indazole-5-carboxylate, to understand its effects on brain stimulation reward pathways and its interaction with 5-HT3 receptors. Such studies are fundamental in developing therapeutic agents and understanding neurotransmission processes (Rompré et al., 1995).

Metabolic and Biokinetic Research

The compound's derivatives are also crucial in studying metabolism and biokinetics in various species. Research by Wold et al. (1973) on n-butyl 4-hydroxy-3,5-diiodobenzoate, a molecule with similarities to Methyl 3-hydroxy-1H-indazole-5-carboxylate, highlights species variations in metabolism, particularly the O-methylation process. This research provides valuable insights into species-specific metabolic pathways and can influence drug development and toxicology studies (Wold et al., 1973).

Future Directions


MSDS Link : Material Safety Data Sheet

properties

IUPAC Name

methyl 3-oxo-1,2-dihydroindazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-9(13)5-2-3-7-6(4-5)8(12)11-10-7/h2-4H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZGHHXKIAMNUHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650575
Record name Methyl 3-oxo-2,3-dihydro-1H-indazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-hydroxy-1H-indazole-5-carboxylate

CAS RN

1082041-20-0
Record name Methyl 3-oxo-2,3-dihydro-1H-indazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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